Cas no 1514805-06-1 (3-(3-chlorophenyl)methylazetidin-3-ol)

3-(3-Chlorophenyl)methylazetidin-3-ol is a chiral azetidine derivative featuring a chlorophenyl substituent and a hydroxyl group at the 3-position of the azetidine ring. This structural motif is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of both the chlorophenyl group and the hydroxyl functionality offers opportunities for further derivatization, enabling the development of targeted molecules with enhanced selectivity or binding affinity. Its rigid azetidine core may contribute to improved metabolic stability in drug design applications. The compound’s synthetic utility is underscored by its ability to serve as a scaffold for exploring structure-activity relationships in small-molecule research.
3-(3-chlorophenyl)methylazetidin-3-ol structure
1514805-06-1 structure
商品名:3-(3-chlorophenyl)methylazetidin-3-ol
CAS番号:1514805-06-1
MF:C10H12ClNO
メガワット:197.661381721497
CID:5999266
PubChem ID:65920470

3-(3-chlorophenyl)methylazetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(3-chlorophenyl)methylazetidin-3-ol
    • CS-0353532
    • 1514805-06-1
    • EN300-1966680
    • 3-(3-Chlorobenzyl)azetidin-3-ol
    • AKOS015262179
    • 3-[(3-chlorophenyl)methyl]azetidin-3-ol
    • 3-Azetidinol, 3-[(3-chlorophenyl)methyl]-
    • インチ: 1S/C10H12ClNO/c11-9-3-1-2-8(4-9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2
    • InChIKey: AVZWGPKXFNSOHN-UHFFFAOYSA-N
    • ほほえんだ: N1CC(CC2=CC=CC(Cl)=C2)(O)C1

計算された属性

  • せいみつぶんしりょう: 197.0607417g/mol
  • どういたいしつりょう: 197.0607417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

  • 密度みつど: 1.294±0.06 g/cm3(Predicted)
  • ふってん: 333.3±22.0 °C(Predicted)
  • 酸性度係数(pKa): 14.09±0.20(Predicted)

3-(3-chlorophenyl)methylazetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1966680-0.05g
3-[(3-chlorophenyl)methyl]azetidin-3-ol
1514805-06-1
0.05g
$587.0 2023-09-16
Enamine
EN300-1966680-10g
3-[(3-chlorophenyl)methyl]azetidin-3-ol
1514805-06-1
10g
$3007.0 2023-09-16
Enamine
EN300-1966680-2.5g
3-[(3-chlorophenyl)methyl]azetidin-3-ol
1514805-06-1
2.5g
$1370.0 2023-09-16
Enamine
EN300-1966680-1.0g
3-[(3-chlorophenyl)methyl]azetidin-3-ol
1514805-06-1
1g
$1172.0 2023-06-04
Enamine
EN300-1966680-5.0g
3-[(3-chlorophenyl)methyl]azetidin-3-ol
1514805-06-1
5g
$3396.0 2023-06-04
Enamine
EN300-1966680-0.5g
3-[(3-chlorophenyl)methyl]azetidin-3-ol
1514805-06-1
0.5g
$671.0 2023-09-16
Enamine
EN300-1966680-1g
3-[(3-chlorophenyl)methyl]azetidin-3-ol
1514805-06-1
1g
$699.0 2023-09-16
Enamine
EN300-1966680-0.1g
3-[(3-chlorophenyl)methyl]azetidin-3-ol
1514805-06-1
0.1g
$615.0 2023-09-16
Enamine
EN300-1966680-0.25g
3-[(3-chlorophenyl)methyl]azetidin-3-ol
1514805-06-1
0.25g
$642.0 2023-09-16
Enamine
EN300-1966680-5g
3-[(3-chlorophenyl)methyl]azetidin-3-ol
1514805-06-1
5g
$2028.0 2023-09-16

3-(3-chlorophenyl)methylazetidin-3-ol 関連文献

3-(3-chlorophenyl)methylazetidin-3-olに関する追加情報

Professional Introduction to Compound with CAS No. 1514805-06-1 and Product Name: 3-(3-chlorophenyl)methylazetidin-3-ol

The compound with the CAS number 1514805-06-1 and the product name 3-(3-chlorophenyl)methylazetidin-3-ol represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a chlorophenyl moiety linked to an azetidinone scaffold, has garnered attention due to its structural uniqueness and potential biological activities. The azetidinone ring is a heterocyclic structure that is often explored in drug design due to its ability to mimic the piperidine motif, which is commonly found in biologically active molecules.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for their therapeutic applications. The 3-(3-chlorophenyl)methylazetidin-3-ol structure combines the versatility of the azetidinone ring with the electronic properties of the chlorophenyl group, making it a promising candidate for further investigation. The presence of the hydroxyl group at the 3-position of the azetidinone ring adds another layer of complexity, influencing both its reactivity and solubility characteristics.

One of the key aspects that make this compound intriguing is its potential role as a building block in the synthesis of more complex pharmacophores. The chlorophenyl substituent can participate in various chemical reactions, such as nucleophilic substitution or metal-catalyzed coupling reactions, allowing for the introduction of additional functional groups. This flexibility is highly valuable in drug discovery pipelines, where modularity and adaptability are crucial.

Recent studies have begun to explore the pharmacological properties of compounds with similar structural motifs. For instance, derivatives of azetidinone have been investigated for their potential antimicrobial and anti-inflammatory activities. The 3-(3-chlorophenyl)methylazetidin-3-ol compound could be a precursor to novel agents targeting these pathways. The chlorophenyl group, known for its electron-withdrawing properties, may influence the electronic distribution across the molecule, thereby affecting its binding affinity to biological targets.

The synthesis of 3-(3-chlorophenyl)methylazetidin-3-ol involves several key steps that highlight its synthetic accessibility. The formation of the azetidinone ring typically requires cyclization reactions involving appropriate precursors. In this case, the introduction of the chlorophenylmethyl group at the 3-position can be achieved through nucleophilic aromatic substitution or other coupling strategies. The hydroxyl group at the same position can be introduced via oxidation or hydrolysis of a suitable precursor.

From a computational chemistry perspective, understanding the molecular interactions of 3-(3-chlorophenyl)methylazetidin-3-ol is crucial for designing effective drug candidates. Molecular docking studies can provide insights into how this compound might interact with biological targets such as enzymes or receptors. The presence of both polar and non-polar regions in its structure suggests that it could exhibit favorable properties for membrane permeability and binding affinity.

The solubility profile of 3-(3-chlorophenyl)methylazetidin-3-ol is another important consideration in pharmaceutical development. The balance between hydrophilic and hydrophobic regions influences its solubility in different solvents and biological fluids. Optimizing solubility can enhance bioavailability and improve pharmacokinetic profiles, making it more suitable for therapeutic applications.

In conclusion, 3-(3-chlorophenyl)methylazetidin-3-ol (CAS No. 1514805-06-1) represents a promising compound in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis, pharmacological properties, and computational studies offer valuable insights into its potential as a drug candidate or building block for more complex molecules. Further exploration into this compound could lead to novel therapeutic agents targeting various diseases.

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